

# Application Notes and Protocols: Cold Pressor Test with PF-06273340 Administration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PF-06273340**

Cat. No.: **B609965**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a cold pressor test (CPT) to assess the analgesic efficacy of the pan-Trk inhibitor, **PF-06273340**. The information is compiled from a randomized, double-blind, single-dose, placebo- and active-controlled five-period crossover study in healthy human subjects (NCT02260947).

## Introduction

The cold pressor test is a widely used and validated method for inducing pain in a controlled laboratory setting to evaluate the efficacy of analgesic compounds.<sup>[1][2]</sup> **PF-06273340** is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are key components of the nerve growth factor (NGF) signaling pathway implicated in pain transmission.<sup>[3]</sup> This document outlines the protocol for administering **PF-06273340** and assessing its effect on pain tolerance using the cold pressor test.

## Data Presentation

A clinical study (NCT02260947) evaluated the effect of **PF-06273340** on the cold pressor test pain tolerance threshold. While the study concluded that **PF-06273340** did not demonstrate a significant analgesic effect on this endpoint, the active control, pregabalin, did show a significant effect. The specific quantitative data from this study's cold pressor test endpoint were not available in the primary publication. The following tables are structured to present

such data clearly, should it become available from supplementary materials or clinical trial registries.

Table 1: Participant Demographics (NCT02260947)

| Characteristic         | Value                     |
|------------------------|---------------------------|
| Number of Participants | 20 enrolled, 18 completed |
| Age Range              | 18-55 years               |
| Sex                    | Male                      |
| Health Status          | Healthy Volunteers        |

Table 2: Treatment Arms in the Crossover Study

| Treatment               | Dosage            |
|-------------------------|-------------------|
| PF-06273340 (Low Dose)  | 50 mg             |
| PF-06273340 (High Dose) | 400 mg            |
| Placebo                 | Matching Placebo  |
| Active Control 1        | Pregabalin 300 mg |
| Active Control 2        | Ibuprofen 600 mg  |

Table 3: Cold Pressor Test - Pain Tolerance Threshold (Seconds)

| Treatment            | Mean Pain Tolerance (s) | Standard Deviation (s) | 95% Confidence Interval | p-value vs. Placebo |
|----------------------|-------------------------|------------------------|-------------------------|---------------------|
| Placebo              | Data not available      | Data not available     | Data not available      | N/A                 |
| PF-06273340 (50 mg)  | Data not available      | Data not available     | Data not available      | Not Significant     |
| PF-06273340 (400 mg) | Data not available      | Data not available     | Data not available      | Not Significant     |
| Pregabalin (300 mg)  | Data not available      | Data not available     | Data not available      | Significant         |
| Ibuprofen (600 mg)   | Data not available      | Data not available     | Data not available      | Data not available  |

## Experimental Protocols

This section details the methodology for the administration of **PF-06273340** and the subsequent cold pressor test as adapted from the NCT02260947 clinical trial.

## Participant Preparation

- Inclusion Criteria: Healthy male volunteers aged 18-55 years.
- Exclusion Criteria: Any clinically significant illness or medical condition, history of substance abuse, or use of any medication that could interfere with the study results.
- Informed Consent: All participants must provide written informed consent prior to any study-related procedures.
- Fasting: Participants should fast for a specified period (e.g., overnight) before drug administration.

## Drug Administration

- Randomization: A randomized, crossover design is employed, with each participant receiving all five treatments in a random order across five study periods.
- Dosing:
  - **PF-06273340** is administered orally at doses of 50 mg and 400 mg.
  - Placebo, pregabalin (300 mg), and ibuprofen (600 mg) are administered as controls.
- Washout Period: A sufficient washout period (e.g., at least 7 days) should be implemented between each treatment period to ensure complete elimination of the previous drug.

## Cold Pressor Test Protocol

- Acclimatization: Allow the participant to acclimatize to the room temperature for at least 10 minutes before the test.
- Equipment:
  - A circulating water bath capable of maintaining a constant temperature.
  - A stopwatch or timer.
  - A standardized container for water immersion.
- Procedure:
  - The water bath is maintained at a constant temperature of  $3^{\circ}\text{C} \pm 1^{\circ}\text{C}$ .
  - The participant is seated comfortably with their non-dominant arm supported.
  - Baseline physiological measurements (e.g., heart rate, blood pressure) are recorded.
  - The participant is instructed to immerse their non-dominant hand up to the wrist into the cold water.
  - The timer is started immediately upon immersion.

- The participant is instructed to keep their hand in the water for as long as they can tolerate the pain.
- The pain tolerance threshold is recorded as the total time (in seconds) from immersion until the participant voluntarily withdraws their hand from the water.
- A predetermined cut-off time (e.g., 180 seconds) is typically used for safety and to avoid tissue damage.

- Data Collection:
  - Pain tolerance time is the primary endpoint.
  - Subjective pain ratings using a visual analog scale (VAS) can be collected immediately after hand withdrawal.
  - Physiological parameters (heart rate, blood pressure) can be monitored throughout the procedure.

## Mandatory Visualizations

### Signaling Pathway of PF-06273340

## NGF-Trk Signaling Pathway Inhibition by PF-06273340

[Click to download full resolution via product page](#)

Caption: Inhibition of the NGF-Trk signaling pathway by **PF-06273340**.

## Experimental Workflow

## Cold Pressor Test with PF-06273340 Administration Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crossover clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Cold Pressor Test in Primary Hypertension: A Cross-Sectional Study [frontiersin.org]
- 2. Validity of the cold pressor test and pain sensitivity questionnaire via online self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cold Pressor Test with PF-06273340 Administration]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609965#cold-pressor-test-protocol-with-pf-06273340-administration\]](https://www.benchchem.com/product/b609965#cold-pressor-test-protocol-with-pf-06273340-administration)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)